molecular formula C24H20N2O3S B4104380 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide

2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide

Cat. No. B4104380
M. Wt: 416.5 g/mol
InChI Key: UYAJZQJGAHZZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide, also known as MPDPB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. MPDPB is a selective agonist of the sigma-1 receptor, a protein that is found in high concentrations in the central nervous system. In

Mechanism of Action

The sigma-1 receptor is thought to modulate the activity of other proteins in the cell by acting as a chaperone. 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide binds selectively to the sigma-1 receptor and activates it, leading to downstream effects on cellular signaling pathways. The exact mechanism of action of 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide is not fully understood, but it is thought to involve the modulation of calcium signaling and the regulation of ion channels.
Biochemical and Physiological Effects:
2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide can modulate the activity of ion channels and alter the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other proteins. However, one limitation of 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide is its relatively low potency compared to other sigma-1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are a number of potential future directions for research on 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of sigma-1 receptor agonists as antidepressants or anxiolytics. Finally, there is growing interest in the use of sigma-1 receptor agonists as analgesics, as they have been shown to modulate pain perception in animal models.

Scientific Research Applications

2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide has been used extensively in research as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and protein folding. The receptor has been implicated in a number of neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.

properties

IUPAC Name

2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-16-11-13-18(14-12-16)26-22(27)15-21(24(26)29)30-20-10-6-5-9-19(20)23(28)25-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAJZQJGAHZZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide
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2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide
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2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide
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